molecular formula C8H5FN2S2 B2446522 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol CAS No. 108413-72-5

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2446522
CAS No.: 108413-72-5
M. Wt: 212.26
InChI Key: JHXBRYXSTQWYGA-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a thiadiazole ring substituted with a fluorophenyl group

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

For instance, indole derivatives have been reported to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

Similar compounds have shown non-linear oral pharmacokinetics in humans . The rate of absorption at low doses is slowed down, which is responsible for the observed nonlinearity in oral disposition .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been reported to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Similar compounds have been studied for their anti-corrosion characteristics in acidic environments . These studies suggest that environmental factors can indeed influence the action and efficacy of such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzenediazonium chloride with thiourea in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBRYXSTQWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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